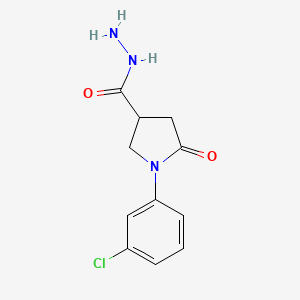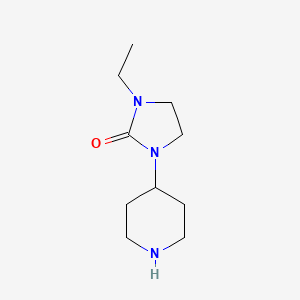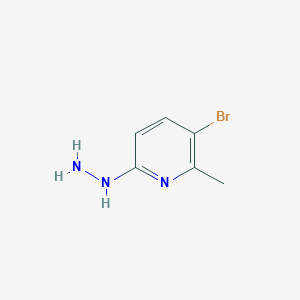
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Overview
Description
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide (COPC) is an organic compound with a wide range of uses in scientific research. It is both a versatile reagent and a useful intermediate in organic synthesis. COPC is used in a variety of applications, ranging from the synthesis of biologically active compounds to the development of new materials. COPC can be used as a starting material for the synthesis of a number of compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. In addition, COPC has been used in the development of new materials, such as polymers, nanomaterials, and catalysts.
Scientific Research Applications
Biochemistry
In biochemistry, this compound could be explored for its potential interaction with enzymes and proteins. Its structure suggests it might act as an inhibitor or modulator for certain biochemical pathways. For instance, carbohydrazides are known to bind to metal ions and could be used to study metalloenzymes or as a chelating agent in biochemical assays .
Pharmacology
Pharmacologically, “1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide” may serve as a lead compound for drug development. Its structural features resemble those of compounds with known central nervous system activity, which suggests potential applications in designing neuroactive drugs or psychotropic agents .
Organic Chemistry
Organic chemists might be interested in this compound as a precursor for synthesizing more complex molecules. Its reactive carbohydrazide group can undergo various organic reactions, making it a valuable building block for creating new organic compounds with potential applications in medicinal chemistry .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure could be modified to enhance its pharmacokinetic properties or to reduce toxicity. It could also be part of a combinatorial library to screen for activity against various diseases, given the broad range of biological activities exhibited by similar structures .
Analytical Chemistry
Analytically, “1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide” could be used as a standard or reference compound in chromatography or mass spectrometry. It might help in the development of analytical methods for detecting related compounds or metabolites .
Environmental Science
Environmental scientists might investigate the compound’s degradation products or its behavior in various ecosystems. Understanding its environmental fate could inform its safe use and disposal, ensuring it does not pose a risk to ecosystems or human health .
Mechanism of Action
Target of action
Compounds with a phenylpiperazine structure, such as m-Chlorophenylpiperazine , are known to interact with the serotonin receptor 2C . .
Mode of action
Phenylpiperazine compounds generally act as agonists at their target receptors . This means they bind to the receptor and activate it, which can lead to various downstream effects.
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, activation of the serotonin receptor can affect various neurological pathways .
Pharmacokinetics
Many drugs are metabolized in the liver and excreted through the kidneys .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, activation of the serotonin receptor can have effects on mood, appetite, and other neurological functions .
properties
IUPAC Name |
1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(17)14-13/h1-3,5,7H,4,6,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHMQYVZZUCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1440915.png)



![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)



![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)